molecular formula C10H10O2 B8707291 RCL T288233 CAS No. 41426-05-5

RCL T288233

Cat. No.: B8707291
CAS No.: 41426-05-5
M. Wt: 162.18 g/mol
InChI Key: VBSDCIBSTOWSCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The term "RCL" appears in multiple scientific contexts, but based on the provided evidence, RCL T288233 most likely refers to a bioactive compound or enzyme derived from Curcuma longa L. (turmeric) or a recombinant lipase from Rhizopus chinensis. For clarity, this article assumes "this compound" pertains to the recombinant Rhizopus chinensis lipase (RCL) due to its extensive characterization in the literature.

RCL is a fungal lipase with dual enzymatic activity (glycerol esterase and phospholipase) . It is optimized for industrial applications, such as baking and ester synthesis, due to its stability under moderate temperatures (40–50°C) and broad pH tolerance (pH 6.0–9.0) . Key properties include:

  • Glycerol esterase activity: Optimal at 45°C, pH 8.3.
  • Phospholipase activity: Optimal at 50°C, pH 8.0.
  • Industrial utility: Enhances dough elasticity, reduces bread staling, and synthesizes esters like cinnamyl acetate with high efficiency .

Properties

CAS No.

41426-05-5

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C10H10O2/c11-7-4-8(12)10-6-2-1-5(3-6)9(7)10/h1-2,5-6,9-10H,3-4H2

InChI Key

VBSDCIBSTOWSCP-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C(=O)CC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RCL T288233 typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

RCL T288233 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

RCL T288233 has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of RCL T288233 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Findings :

  • RCL outperforms FBG and SBG in dough stabilization and anti-staling due to its dual enzymatic activity .
  • In ester synthesis, RCL achieves near-complete conversion (94%) under optimized conditions, surpassing commercial lipases .
2.2. Comparison with Curcuma longa Volatiles (RCL vs. RHCL)

While unrelated to the lipase, "RCL" in Curcuma longa refers to root tuber compounds , contrasted with rhizome (RHCL) constituents:

Parameter RCL (Root Tuber) RHCL (Rhizome) Reference
Dominant Compounds Turmerone, β-turmerone Turmerone, (−)-zingiberene
Antioxidant Activity FRAP value: 0.85 mmol Fe²⁺/g FRAP value: 0.78 mmol Fe²⁺/g
Differentiating Compounds 20 VIP >1 compounds (e.g., α-phellandrene) 15 VIP >1 compounds (e.g., curdione)

Key Findings :

  • RCL and RHCL share 45 common volatile compounds but differ in 20 VIP-marked constituents .
  • RCL exhibits marginally higher antioxidant capacity, likely due to sesquiterpene diversity .

Q & A

Q. What frameworks facilitate integrating this compound into multidisciplinary research projects?

  • Methodology : Develop modular workflows that separate data ingestion, preprocessing, and analysis phases. Use APIs to interface RCL with domain-specific tools (e.g., bioinformatics pipelines). Document use cases in supplementary materials to guide cross-disciplinary adoption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.